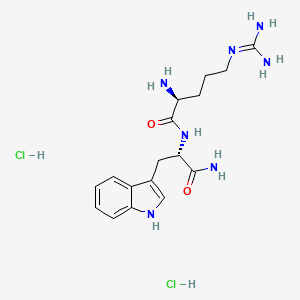
H-Arg-Trp-NH2 . 2 HCl
Vue d'ensemble
Description
“H-Arg-Trp-NH2 . 2 HCl” belongs to the class of organic compounds known as tryptamines and derivatives . It is an endogenous metabolite that has been detected in various biological fluids, such as urine and blood .
Synthesis Analysis
While specific synthesis methods for “H-Arg-Trp-NH2 . 2 HCl” were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis and conformational analysis of His-Phe-Arg-Trp-NH2 and its analogues with antifungal properties provides insights into the synthesis of similar peptides .Molecular Structure Analysis
The molecular formula of “H-Arg-Trp-NH2 . 2 HCl” is C17H26ClN7O2 . It is also known as (2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Arg-Trp-NH2 . 2 HCl” include its molecular weight, which is 395.89 g/mol . Tryptophan, a component of the compound, is an aromatic amino acid with unique physico-chemical properties. It has a hydrophobic character but can also engage in many types of interactions, such as π–cation or hydrogen bonds .Mécanisme D'action
While the specific mechanism of action for “H-Arg-Trp-NH2 . 2 HCl” was not found, a study on Arg-rich ultra-short cationic lipopeptides, based on the Arg-X-Trp-Arg-NH2 peptide moiety, suggests potential antibacterial activity . Another study on a similar tetrapeptide, H-Tyr-D-Arg-Phe-Gly-NH2, indicates significant analgesic activity, suggesting a potential interaction with μ-opioid receptors .
Safety and Hazards
Orientations Futures
The future directions for “H-Arg-Trp-NH2 . 2 HCl” could involve further exploration of its potential therapeutic applications. For instance, the study on Arg-rich ultra-short cationic lipopeptides suggests potential antibacterial activity , and the study on the similar tetrapeptide, H-Tyr-D-Arg-Phe-Gly-NH2, indicates significant analgesic activity . These findings suggest that “H-Arg-Trp-NH2 . 2 HCl” and similar compounds could be further investigated for potential therapeutic applications.
Propriétés
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2.2ClH/c18-12(5-3-7-22-17(20)21)16(26)24-14(15(19)25)8-10-9-23-13-6-2-1-4-11(10)13;;/h1-2,4,6,9,12,14,23H,3,5,7-8,18H2,(H2,19,25)(H,24,26)(H4,20,21,22);2*1H/t12-,14-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYCKVXSLSGFI-FORAGAHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Trp-NH2 . 2 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione](/img/structure/B1445906.png)


![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)


![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)


![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)


![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)